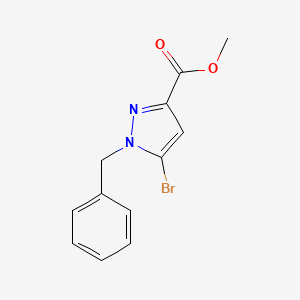

Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate

Vue d'ensemble

Description

“Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate” is a chemical compound with the CAS Number: 1434128-50-3 . It has a linear formula of C12H11BrN2O2 . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of “this compound” involves the use of sodium hydride in tetrahydrofuran and mineral oil . The process starts with the addition of sodium hydride to a stirred solution of methyl 5-bromo-1H-pyrazole-3-carboxylate in THF at 0 °C . Benzyl bromide is then added to the mixture, which is stirred at 25 °C for 14 hours . The solution is then diluted with water and extracted with EtOAc . The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated . The residue is purified by silica gel column chromatography to obtain the title compound .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 295.14 . It is a white to yellow solid and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed synthetic pathways and studied the properties of compounds closely related to Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate. For instance, Ahmed et al. (2006) explored the synthetic studies of alkoxy isoindole-1,3-diones and their antibacterial activity, demonstrating the utility of related compounds in developing chemotherapeutic agents (Ahmed et al., 2006). Cuartas et al. (2017) reported on the synthetic sequence and molecular structures of reduced bipyrazoles from a simple pyrazole precursor, highlighting the potential for creating complex molecules with significant structural diversity (Cuartas et al., 2017).

Catalysis and Enzymatic Reactions

Wu et al. (2012) discussed the lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates, providing insights into the enzymatic selectivity and potential for synthesizing biologically active isomers (Wu et al., 2012).

Antibacterial Activity and Drug Synthesis

Several studies have also focused on the antibacterial properties and potential drug synthesis applications of compounds structurally related to this compound. For example, the synthesis and analysis of disperse benzothiazol-derivative mono-azo dyes by Şener et al. (2018) revealed the absorption properties of these compounds, suggesting applications in developing new materials with specific light-absorbing capabilities (Şener et al., 2018).

Corrosion Inhibition

The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, as researched by Chetouani et al. (2005), indicates that derivatives of this compound could serve as efficient corrosion inhibitors (Chetouani et al., 2005).

Safety and Hazards

“Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate” is classified as a dangerous substance . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 1-benzyl-5-bromopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFVKPQKDSYBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)Br)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

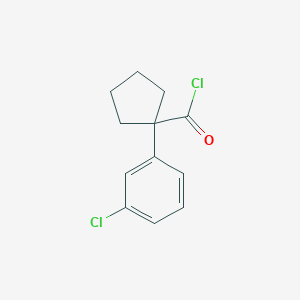

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)